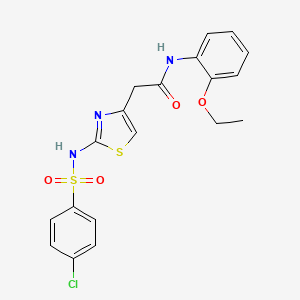
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C18H18ClN3O3S
- Molecular Weight: 401.9 g/mol
- Structural Features: The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory processes, particularly the p38 mitogen-activated protein kinase (MAPK). This inhibition is crucial in modulating pathways associated with inflammation and pain .
Antimicrobial Properties
The presence of the thiazole and sulfonamide moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, making this compound a candidate for further pharmacological exploration .
Anti-inflammatory Effects
The compound's ability to inhibit p38 MAPK suggests that it may also possess anti-inflammatory properties. This could make it valuable in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
-
Anti-inflammatory Studies:
- A study demonstrated that thiazole-sulfonamide derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, supporting their potential use in inflammatory diseases.
-
Antibacterial Activity:
- Research has shown that compounds with similar sulfonamide structures can effectively inhibit bacterial growth, particularly against resistant strains of Staphylococcus aureus.
-
Mechanistic Insights:
- Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, potentially leading to conformational changes that inhibit their activity .
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Thiazole Ring:
- The initial step involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors.
-
Sulfonamide Formation:
- The sulfonamide group is introduced by reacting the thiazole derivative with a suitable chlorosulfonic acid or sulfonamide reagent.
-
Acetamide Coupling:
- Finally, the acetamide moiety is attached using acylation techniques to yield the final product .
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-2-27-17-6-4-3-5-16(17)22-18(24)11-14-12-28-19(21-14)23-29(25,26)15-9-7-13(20)8-10-15/h3-10,12H,2,11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKNKHEIAPKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













